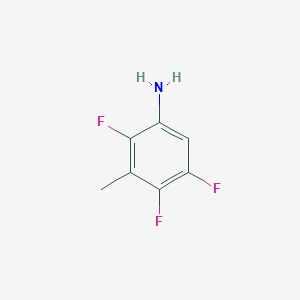

2,4,5-Trifluoro-3-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tyrphostin AG 490 est un composé synthétique appartenant à la famille des tyrphostines, connu pour son rôle d'inhibiteur de la tyrosine kinase protéique. Il inhibe principalement l'activité de la Janus kinase 2 (Jak2) et de la Janus kinase 3 (Jak3), ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans les domaines de la signalisation cellulaire et de la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Tyrphostin AG 490 est synthétisé à partir du benzylidène malononitrile. La synthèse implique une série de réactions chimiques, notamment la condensation et la cyclisation, dans des conditions contrôlées. Le composé est généralement fourni sous forme de poudre lyophilisée, qui peut être reconstituée dans du diméthylsulfoxyde (DMSO) pour une utilisation dans diverses expériences .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour Tyrphostin AG 490 ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant les mêmes réactions chimiques que dans les milieux de laboratoire. Le composé est ensuite purifié et lyophilisé afin d'assurer sa stabilité et sa puissance pendant le stockage et le transport .

Analyse Des Réactions Chimiques

Types de réactions

Tyrphostin AG 490 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé, modifiant ainsi son activité.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir les résultats de réaction souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Tyrphostin AG 490, chacun ayant potentiellement des activités biologiques différentes. Ces dérivés sont souvent étudiés pour comprendre la relation structure-activité et pour développer des inhibiteurs plus puissants .

Applications de la recherche scientifique

Tyrphostin AG 490 a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier l'inhibition des tyrosine kinases protéiques et pour développer de nouveaux inhibiteurs avec une efficacité améliorée.

Biologie : Le composé est utilisé pour étudier les voies de signalisation cellulaire, en particulier celles impliquant les kinases Jak2 et Jak3.

Médecine : Tyrphostin AG 490 est utilisé dans la recherche sur le cancer pour inhiber la prolifération des cellules cancéreuses et pour étudier les mécanismes de résistance aux médicaments.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et dans le criblage de candidats médicaments potentiels

Mécanisme d'action

Tyrphostin AG 490 exerce ses effets en inhibant l'activité des tyrosine kinases protéiques, en particulier Jak2 et Jak3. Cette inhibition bloque la phosphorylation des molécules de signalisation en aval, telles que le transducteur de signal et l'activateur de la transcription 3 (STAT3), perturbant ainsi les voies de signalisation cellulaire impliquées dans la prolifération et la survie cellulaires. Le composé inhibe également sélectivement le récepteur du facteur de croissance épidermique (EGFR) et les tyrosine kinases réceptrices ErbB2 .

Applications De Recherche Scientifique

Tyrphostin AG 490 has a wide range of applications in scientific research:

Chemistry: It is used to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.

Biology: The compound is employed to investigate cell signaling pathways, particularly those involving Jak2 and Jak3 kinases.

Medicine: Tyrphostin AG 490 is used in cancer research to inhibit the proliferation of cancer cells and to study the mechanisms of drug resistance.

Industry: The compound is utilized in the development of new therapeutic agents and in the screening of potential drug candidates

Mécanisme D'action

Tyrphostin AG 490 exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Jak2 and Jak3. This inhibition blocks the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription 3 (STAT3), thereby disrupting cell signaling pathways involved in cell proliferation and survival. The compound also selectively inhibits the epidermal growth factor receptor (EGFR) and ErbB2 receptor tyrosine kinases .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostin AG 1478 : Un autre membre de la famille des tyrphostines, connu pour son inhibition de l'EGFR.

Tyrphostin AG 1296 : Inhibe la tyrosine kinase du récepteur du facteur de croissance dérivé des plaquettes (PDGFR).

Tyrphostin AG 879 : Inhibe sélectivement la tyrosine kinase réceptrice ErbB2

Unicité

Tyrphostin AG 490 est unique dans son inhibition sélective des kinases Jak2 et Jak3, ce qui le distingue des autres tyrphostines qui ciblent différentes tyrosine kinases. Cette sélectivité en fait un outil précieux pour étudier des voies de signalisation spécifiques et pour développer des thérapies ciblées .

Propriétés

Numéro CAS |

119916-26-6 |

|---|---|

Formule moléculaire |

C7H6F3N |

Poids moléculaire |

161.12 g/mol |

Nom IUPAC |

2,4,5-trifluoro-3-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-3-6(9)4(8)2-5(11)7(3)10/h2H,11H2,1H3 |

Clé InChI |

IQAXTTBBFAQERT-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC(=C1F)F)N)F |

SMILES canonique |

CC1=C(C(=CC(=C1F)F)N)F |

Synonymes |

Benzenamine, 2,4,5-trifluoro-3-methyl- (9CI) |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

![3-(Benzo[d]thiazol-2-yl)pent-4-en-2-ol](/img/structure/B37601.png)

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)